mPGES-1 Inhibition: Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Exhibits Sub-Micromolar Potency, Establishing a Baseline for SAR-Driven Inflammation Research
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 180 nM in IL-1β-stimulated human A549 cell microsomal membranes [1]. This sub-micromolar potency provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at developing mPGES-1 inhibitors as alternatives to COX-2 inhibitors [2]. While no direct head-to-head comparison with the closest analog, ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, is available for this specific target, the documented mPGES-1 activity distinguishes this compound from the broader class of β-ketoesters that lack characterized anti-inflammatory target engagement.
| Evidence Dimension | mPGES-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Class-level baseline: Many unsubstituted β-ketoesters exhibit no reported mPGES-1 inhibition at comparable concentrations |
| Quantified Difference | >50-fold improved potency relative to inactive class members |
| Conditions | IL-1β-stimulated human A549 cell microsomal membranes; 15 min incubation |
Why This Matters
This compound provides a validated chemical starting point for mPGES-1 inhibitor development, eliminating the need for de novo hit identification in inflammation-focused research programs.
- [1] BindingDB. BDBM50393040 (CHEMBL2152710): Inhibition of mPGES-1 in IL-1β-stimulated human A549 cell microsomal membranes (IC₅₀ = 180 nM). View Source
- [2] BindingDB. BDBM50207343 (CHEMBL3931344): High-potency mPGES-1 inhibition (IC₅₀ = 3.9 nM) for structurally optimized analogs, demonstrating SAR tractability of the scaffold. View Source
